Predicted Lipophilicity: 3-Bromo vs. 5-Bromo vs. 3-Chloro Pyrazine-2-carboxamides
3-Bromopyrazine-2-carboxamide exhibits a predicted XLogP3 value of 0 . In contrast, its positional isomer 5-bromopyrazine-2-carboxamide is predicted to have a higher XLogP3 of approximately 0.5 [1], and the 3-chloro analog has a predicted XLogP3 of 0.3 [2]. Lipophilicity is a critical parameter influencing membrane permeability, solubility, and off-target binding. This 0.5 log unit difference represents a theoretical 3-fold difference in partition coefficient, a magnitude that can significantly impact oral bioavailability and clearance.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 5-Bromopyrazine-2-carboxamide (0.5) and 3-Chloropyrazine-2-carboxamide (0.3) |
| Quantified Difference | Target is 0.5 units lower than 5-bromo isomer; 0.3 units lower than 3-chloro analog |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
The lower predicted lipophilicity of the 3-bromo isomer suggests potentially superior aqueous solubility and a distinct pharmacokinetic profile, which may be advantageous in early-stage drug discovery when optimizing for developability.
- [1] 5-Bromopyrazine-2-carboxamide | 36070-84-5. Molbase. (n.d.). View Source
- [2] 3-Chloropyrazine-2-carboxamide | 21279-62-9. ChemChart. (n.d.). View Source
